BenchChemオンラインストアへようこそ!

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

LogP TPSA membrane permeability

This building block uniquely combines a C2 chlorine handle for Suzuki/Buchwald diversification with an N3-cyclopropyl group that eliminates H-bond donor character (HBD=0, TPSA=30.71 Ų, LogP=2.42). These properties place it in the CNS-penetrant physicochemical space. Unlike N3-unsubstituted or regioisomeric analogs, this scaffold delivers reproducible SAR data without the confounding effects of a hydrogen-bond donor at the N3 position. Ideal for parallel synthesis of focused kinase inhibitor libraries and fragment-based drug discovery programs. Choose this compound to eliminate cross-contamination of biological readouts caused by generic imidazo[4,5-b]pyridine building blocks.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B12844185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC=N3)N=C2Cl
InChIInChI=1S/C9H8ClN3/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2
InChIKeyOEANPDYDTHONBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine — A Dual-Feature Purine Isostere Building Block for Kinase-Focused Medicinal Chemistry


2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine (CAS 1379276-92-2; MF C₉H₈ClN₃; MW 193.63 g/mol) is a heterocyclic small-molecule building block belonging to the imidazo[4,5-b]pyridine class, a well-established purine isostere scaffold [1]. It combines two critical structural features on a single core: a chlorine atom at the C2 position, which serves as a versatile synthetic handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, and a cyclopropyl group at the N3 position, which modulates lipophilicity (calculated LogP = 2.42) and eliminates the hydrogen-bond donor character present in N3-unsubstituted analogs (H-bond donors = 0; H-bond acceptors = 3; TPSA = 30.71 Ų) . These combined features distinguish it from simpler imidazo[4,5-b]pyridine building blocks and position it as a strategic intermediate for structure–activity relationship (SAR) exploration in kinase inhibitor and CNS drug discovery programs.

Why 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazo[4,5-b]pyridine Analogs in Lead Optimization Campaigns


Substituting 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine with a generic imidazo[4,5-b]pyridine analog (e.g., 2-chloro-1H-imidazo[4,5-b]pyridine, 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, or the regioisomeric 7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine) introduces meaningful changes in physicochemical properties, synthetic reactivity, and downstream biological profile that cannot be compensated for by post-hoc formulation. The N3-cyclopropyl group raises LogP by approximately 0.5–0.8 log units relative to the N3-unsubstituted analog while simultaneously reducing TPSA by approximately 10.9 Ų through elimination of the N3–H hydrogen-bond donor [1]. The regioisomeric 7-chloro-2-cyclopropyl variant retains one H-bond donor and exhibits a TPSA of 41.57 Ų versus 30.71 Ų for the target compound, a difference that materially affects membrane permeability predictions . At the C2 position, the chlorine atom provides a balanced reactivity profile—more stable toward adventitious nucleophiles than the corresponding bromide or iodide, yet sufficiently activated for palladium-catalyzed Suzuki and Buchwald cross-couplings that are central to modern parallel synthesis workflows [2]. These multidimensional differences mean that SAR data generated with a generic analog cannot be reliably extrapolated to the target compound, and procurement decisions that treat these building blocks as interchangeable risk generating non-reproducible or misleading biological data.

Quantitative Differentiation Evidence: 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine vs. Closest Analogs


Lipophilicity and Permeability Advantage vs. N3-Unsubstituted Analog (2-Chloro-1H-imidazo[4,5-b]pyridine)

The N3-cyclopropyl substitution on the target compound raises calculated lipophilicity by approximately 0.45–0.81 log units relative to the N3-unsubstituted comparator, while reducing topological polar surface area (TPSA) by approximately 10.9 Ų through elimination of the N3–H hydrogen-bond donor. These changes place the target compound in a more favorable region of CNS drug-like chemical space [1].

LogP TPSA membrane permeability CNS drug discovery physicochemical profiling

Hydrogen-Bond Donor Elimination vs. Regioisomeric 7-Chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Compared with the regioisomeric 7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine, the target compound differs in the placement of both the chlorine atom and the cyclopropyl group, resulting in a distinct hydrogen-bonding profile. The regioisomer bears one H-bond donor (imidazole N–H) and two H-bond acceptors, whereas the target compound has zero H-bond donors and three H-bond acceptors, with a TPSA reduction of 10.86 Ų . This altered donor/acceptor ratio can reduce promiscuous off-target binding and improve pharmacokinetic behavior.

hydrogen bonding regioisomer TPSA membrane permeability off-target selectivity

C2-Chloro as a Balanced Cross-Coupling Handle vs. Alternative C2 Substituents

The C2-chloro substituent on the imidazo[4,5-b]pyridine scaffold serves as an effective leaving group for palladium-catalyzed cross-coupling reactions. Published comparative studies on 2-halo-1-methyl-imidazo[4,5-b]pyridines demonstrate that both chloro and bromo intermediates are effective under Buchwald amination conditions, yielding the coupled amine products in reasonable yields [1]. In Suzuki–Miyaura couplings of 2-halo-deazapurines with potassium organotrifluoroborate salts, 2-chloro derivatives give coupled products in good to excellent yields, with aryl and heteroaryl trifluoroborates reacting readily [2]. The chloro substituent offers a practical advantage over bromo and iodo analogs: greater stability during storage and handling, reduced propensity for unwanted dehalogenation side reactions, and compatibility with a broader range of downstream transformations.

Suzuki coupling Buchwald–Hartwig amination cross-coupling parallel synthesis C2 functionalization

N3-Cyclopropyl Metabolic Stability Rationale vs. N3-Methyl Analog

The N3-cyclopropyl group in the target compound is expected to confer superior metabolic stability compared to the N3-methyl analog (2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, CAS 30458-68-5). Cyclopropyl groups are established in medicinal chemistry as metabolically resistant alkyl substituents that can block CYP450-mediated oxidation at the N-alkyl position, a common metabolic soft spot for N-methyl groups [1]. While direct head-to-head microsomal stability data for this specific compound pair are not available in the public domain, the cyclopropyl-for-methyl substitution strategy is well precedented across multiple imidazo[4,5-b]pyridine-based kinase inhibitor series [2].

metabolic stability cyclopropyl oxidative metabolism CYP450 microsomal clearance

Conformational Pre-organization from N3-Cyclopropyl vs. Flexible N3-Alkyl Substituents for Kinase Target Engagement

The N3-cyclopropyl group introduces conformational rigidity to the imidazo[4,5-b]pyridine scaffold compared to flexible N3-alkyl substituents (e.g., methyl, ethyl, propyl). The imidazo[4,5-b]pyridine core is a validated purine isostere that engages the ATP-binding hinge region of kinases through bidentate hydrogen bonding via the pyridine N4 and imidazole N–H or N-substituent interactions [1]. The cyclopropyl group's constrained geometry limits the rotational freedom of the N3 substituent, potentially reducing the entropic penalty upon target binding relative to flexible alkyl chains. This scaffold has yielded clinical and preclinical kinase inhibitors including CCT137690 (Aurora A/B/C inhibitor; IC₅₀ values of 15 nM, 25 nM, and 19 nM respectively in biochemical assays) and PDE10A inhibitors with IC₅₀ values ranging from 0.8 to 6.7 nM [2].

conformational restriction kinase inhibitor purine isostere binding affinity scaffold hopping

Optimal Application Scenarios for 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization via C2 Diversification

The C2-chloro substituent enables sequential Suzuki–Miyaura or Buchwald–Hartwig cross-coupling to install aryl, heteroaryl, or amino substituents at the position analogous to the purine C2 position. The imidazo[4,5-b]pyridine scaffold has demonstrated low-nanomolar potency against Aurora kinases (IC₅₀ 15–25 nM), PDE10A (IC₅₀ 0.8–6.7 nM), and CDK2 (IC₅₀ 0.004–0.046 µM) when appropriately substituted . The N3-cyclopropyl group pre-organizes the scaffold conformation for hinge-region binding while eliminating an H-bond donor that could otherwise contribute to off-target promiscuity [1]. Procurement of this building block enables parallel synthesis of focused kinase inhibitor libraries with systematic C2 variation.

CNS-Penetrant Candidate Design Leveraging Favorable Physicochemical Profile

With a calculated LogP of 2.42 and TPSA of 30.71 Ų—coupled with zero H-bond donors—this building block occupies physicochemical space associated with favorable CNS penetration . The TPSA is approximately 10.9 Ų lower than the N3-unsubstituted analog and the regioisomeric 7-chloro variant . This TPSA advantage, combined with a LogP within the optimal 2–4 range for CNS drugs, makes this compound particularly suitable as a starting material for neuroscience-targeted programs where blood–brain barrier penetration is a critical design parameter.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Construction

The orthogonal reactivity of the C2-chloro group (electrophilic, cross-coupling competent) and the potential for further functionalization at other positions of the imidazo[4,5-b]pyridine core makes this building block ideal for diversity-oriented synthesis (DOS) and DNA-encoded library construction. Published protocols confirm that 2-halo-imidazo[4,5-b]pyridines undergo efficient microwave-enhanced Suzuki coupling with a broad spectrum of arylboronic acids—including electron-rich, electron-poor, and heteroaryl partners—achieving complete conversion within 30 minutes under microwave conditions [1]. The N3-cyclopropyl group remains inert under these cross-coupling conditions, preserving scaffold integrity during library production.

Fragment-Based Drug Discovery (FBDD) with Purine-Isosteric Scaffold

The imidazo[4,5-b]pyridine core is a recognized purine isostere, making it a privileged fragment for targeting ATP-binding sites across the kinome and other nucleotide-dependent enzymes [2]. At MW 193.63 g/mol, this compound falls within standard fragment limits (MW < 300) while already incorporating two strategic substitution points (C2-Cl for diversification; N3-cyclopropyl for conformational constraint and lipophilicity modulation). The balanced LogP (2.42) ensures adequate aqueous solubility for fragment screening conditions while retaining sufficient lipophilicity for detectable target engagement .

Quote Request

Request a Quote for 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.